molecular formula C12H10FNO3 B3021811 Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate CAS No. 377052-00-1

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B3021811
CAS No.: 377052-00-1
M. Wt: 235.21 g/mol
InChI Key: IYDBYHCVVNAFSM-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDBYHCVVNAFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Overview : Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and inflammatory diseases.

Key Studies :

  • Neurological Disorders : Research indicates that derivatives of isoxazole compounds exhibit neuroprotective effects. A study demonstrated that modifications to the isoxazole core can enhance the efficacy of drugs aimed at conditions like Alzheimer's disease .
  • Anti-inflammatory Properties : Another investigation highlighted the compound's potential as an anti-inflammatory agent, showing promise in reducing cytokine production in vitro .

Agrochemical Applications

Overview : The compound is utilized in formulating agrochemicals, particularly as a pesticide or herbicide.

Case Studies :

  • Pest Control Efficacy : In a field trial, formulations containing this compound demonstrated significant effectiveness against common agricultural pests while exhibiting low toxicity to beneficial insects .
  • Environmental Impact : Studies have shown that this compound can be designed to degrade more rapidly in the environment compared to traditional pesticides, thereby reducing ecological footprints .

Material Science

Overview : this compound is being explored for its potential in developing advanced materials.

Applications :

  • Polymer Chemistry : Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
  • Coatings and Composites : The compound's unique chemical structure allows it to act as a modifier for coatings, improving resistance to abrasion and chemical exposure .

Biochemical Research

Overview : The compound is also significant in biochemical studies, particularly regarding enzyme inhibition and metabolic pathways.

Research Findings :

  • Enzyme Inhibition Studies : this compound has been identified as a potential inhibitor of specific enzymes involved in metabolic disorders. Detailed kinetic studies have shown that it can effectively modulate enzyme activity, providing insights into new therapeutic strategies .
  • Pathway Analysis : Its role in metabolic pathways has been investigated, revealing its potential to influence critical biological processes through selective modulation of enzyme functions .

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a standard reference material.

Applications :

  • Chromatographic Techniques : The compound is utilized in various chromatographic methods for analyzing complex mixtures, ensuring accurate quantification of active ingredients in pharmaceutical formulations .
  • Quality Control Measures : It plays a vital role in quality assurance processes within pharmaceutical manufacturing, helping to maintain consistency and reliability of products .

Data Table of Applications

Application AreaSpecific UsesKey Findings
Pharmaceutical DevelopmentDrug synthesis for neurological disordersNeuroprotective effects observed
AgrochemicalsPesticide formulationEffective pest control with low toxicity
Material SciencePolymer enhancementImproved thermal stability
Biochemical ResearchEnzyme inhibition studiesModulates enzyme activity
Analytical ChemistryStandard reference materialEnsures accuracy in complex mixture analysis

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a five-membered isoxazole ring, characterized by the presence of a fluorophenyl substituent. Its empirical formula is C12H10FN2O3C_{12}H_{10}FN_2O_3. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity and yield.

Synthetic Route Overview

The synthetic route often employs methods such as:

  • Condensation Reactions : Utilizing nitrile oxides and appropriate carbon sources.
  • Green Chemistry Principles : Focusing on minimizing waste through optimized reaction conditions.

This compound exhibits a range of biological activities primarily through its interaction with various molecular targets, including enzymes and receptors. The compound may function as either an inhibitor or an activator, influencing several biochemical pathways.

Mechanism Insights

  • Enzyme Interaction : The compound has been shown to modulate enzyme activity, particularly in pathways related to inflammation and neurodegenerative diseases.
  • Receptor Modulation : It interacts with specific receptors, potentially affecting neurotransmitter release and signaling pathways associated with mood regulation and cognitive function.

Biological Activity Profiles

The biological activity of this compound can be categorized into several key areas:

Antioxidant Activity

Studies have demonstrated that isoxazole derivatives exhibit notable antioxidant properties. This compound has been tested in various models, showing effectiveness in reducing oxidative stress markers.

Model Activity Observed Reference
C. elegansSignificant lifespan extension
Human fibroblastsReduced oxidative damage

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL) Activity
E. coli0.0195Moderate
S. aureus0.0048Strong
C. albicans0.039Moderate

Case Study 1: Neuroprotective Effects

A study exploring the neuroprotective effects of this compound revealed its potential in mitigating neuronal damage in models of Alzheimer's disease. The compound was found to inhibit amyloid-beta aggregation, a hallmark of neurodegeneration.

Case Study 2: Anti-inflammatory Properties

In vivo studies demonstrated that the compound significantly reduced inflammation in murine models of arthritis, showcasing its potential as a therapeutic agent for inflammatory diseases.

Q & A

Basic: What are the common synthetic routes for Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate, and what yields can be expected?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, a derivative with a fluorophenyl substituent (Ethyl 5-(2-((4-fluorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylate) was prepared using Claisen adducts and hydroxylamine hydrochloride, followed by purification via flash column chromatography (8% yield) . Similar isoxazole derivatives (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) achieved higher yields (85%) using continuous flow photoisomerization, which enhances reaction efficiency by optimizing light exposure and residence time . Yield variability depends on substituent reactivity, solvent choice, and purification methods.

Basic: How is the compound characterized using spectroscopic and spectrometric techniques?

Methodological Answer:
Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments. For example, 1^1H NMR of a fluorophenyl derivative shows peaks at δ 7.51 (dd, J = 8.4, 4.2 Hz, 2H, aromatic H) and δ 4.47 (q, J = 7.1 Hz, 2H, ethyl CH2_2) .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M + H]+^+ calculated: 318.0811; observed: 318.0822) .
  • IR Spectroscopy : Absorbance peaks (e.g., 1730 cm1^{-1} for ester C=O) confirm functional groups .

Advanced: How can crystallographic data resolve structural ambiguities in isoxazole derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example:

  • Unit Cell Parameters : A triclinic crystal system (space group P1P1) with a=7.591A˚a = 7.591 \, \text{Å}, b=11.303A˚b = 11.303 \, \text{Å}, and c=13.818A˚c = 13.818 \, \text{Å} was reported for a related compound .
  • Software Tools : SHELX programs (e.g., SHELXL for refinement) are widely used to analyze anisotropic displacement parameters and hydrogen bonding .
  • Validation : The RR factor (R=0.044R = 0.044) and data-to-parameter ratio (13.2) ensure model reliability .

Advanced: What strategies optimize enantiomeric purity in isoxazole-carbinol derivatives?

Methodological Answer:
Catalytic asymmetric Corey-Bakshi-Shibata (CBS) reduction is effective. For example:

  • Chiral Catalysts : Use of (R)-CBS reagent achieves enantiomeric excess (e.g., 79% yield for Ethyl 5-[2-hydroxy-2-phenyl-ethyl]isoxazole-4-carboxylate) .
  • Purification : Chiral HPLC or recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) enhances enantiopurity.

Advanced: How can researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Compare experimental 1^1H NMR shifts with computational predictions (DFT calculations) to resolve discrepancies in substituent effects.
  • Dynamic Effects : Pseudorotation in ring puckering (analyzed via Cremer-Pople coordinates) may explain anomalous NMR signals in flexible derivatives .
  • High-Resolution Techniques : 2D NMR (e.g., COSY, HMBC) clarifies coupling patterns and long-range correlations .

Basic: What biological activities are reported for fluorophenyl-isoxazole derivatives?

Methodological Answer:
These compounds show potential as bacterial serine acetyltransferase inhibitors , disrupting cysteine biosynthesis in pathogens like E. coli. Bioactivity is assessed via:

  • Enzyme Assays : IC50_{50} values determined using spectrophotometric monitoring of acetyl-CoA consumption .
  • SAR Studies : Fluorine substitution enhances membrane permeability and target binding .

Advanced: What challenges arise in scaling up synthesis from batch to continuous flow?

Methodological Answer:

  • Reactor Design : Ensuring uniform UV light penetration in flow systems for photoisomerization reactions .
  • Residence Time Optimization : Balancing reaction kinetics with flow rate to avoid byproducts (e.g., over-irradiation leading to decomposition).
  • Yield Comparison : Batch methods (8–85% yields) vs. flow systems (70–85% yields) highlight scalability trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

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